molecular formula C13H12BFO3 B1368690 4-(3'-Fluorobenzyloxy)phenylboronic acid CAS No. 1072951-98-4

4-(3'-Fluorobenzyloxy)phenylboronic acid

Cat. No.: B1368690
CAS No.: 1072951-98-4
M. Wt: 246.04 g/mol
InChI Key: HLPBNLKHBWJWNP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a vital role in various physiological processes. The boronic acid moiety of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of protease inhibitors for therapeutic applications .

Cellular Effects

The effects of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that are regulated by proteasomal degradation.

Molecular Mechanism

The molecular mechanism of action of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid involves its interaction with the active sites of target enzymes. The boronic acid group of the compound forms a tetrahedral adduct with the hydroxyl group of the active site serine residue in serine proteases. This interaction mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. Furthermore, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can also interact with other biomolecules, such as transcription factors, by forming reversible covalent bonds, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can vary over time. The stability of this compound is influenced by factors such as pH and temperature. Under physiological conditions, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid is relatively stable, but it can undergo hydrolysis over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of proteasome inhibition and apoptosis induction .

Dosage Effects in Animal Models

The effects of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues .

Metabolic Pathways

(4-((3-Fluorobenzyl)oxy)phenyl)boronic acid is involved in various metabolic pathways, primarily those related to its role as an enzyme inhibitor. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and excretion. The metabolic products of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can also interact with other enzymes and biomolecules, potentially leading to secondary effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. The targeting of (4-((3-Fluorobenzyl)oxy)phenyl)boronic acid to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3'-Fluorobenzyloxy)phenylboronic acid typically involves the reaction of 3-fluorobenzyl alcohol with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(3'-Fluorobenzyloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3'-Fluorobenzyloxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[4-[(3-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPBNLKHBWJWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584760
Record name {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-98-4
Record name {4-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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